![molecular formula C17H21ClN2O4 B112484 1'-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one CAS No. 332187-61-8](/img/structure/B112484.png)
1'-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one
描述
1’-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one is a synthetic organic compound with the molecular formula C17H21ClN2O4 This compound is characterized by its spirocyclic structure, which includes a benzoxazine ring fused to a piperidine ring
准备方法
The synthesis of 1’-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one typically involves several key steps:
Starting Materials: The synthesis begins with 4-chloropiperidine and 1,4-dichlorobutane as the primary starting materials.
Formation of Intermediate: These starting materials undergo a series of reactions, including nucleophilic substitution and cyclization, to form the spirocyclic intermediate.
Protection with Boc Group: The intermediate is then treated with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base, such as triethylamine, to introduce the Boc protecting group.
Final Product: The final product, 1’-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one, is obtained after purification steps, such as recrystallization or chromatography
化学反应分析
1’-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation
科学研究应用
Structure and Characteristics
- Molecular Formula : C₁₇H₂₁ClN₂O₄
- Molecular Weight : 352.81 g/mol
- CAS Number : 332187-61-8
- Solubility : Soluble in organic solvents; moderate solubility in water.
Pharmacokinetics
The compound exhibits favorable pharmacokinetic properties, including:
- High gastrointestinal absorption
- Blood-brain barrier permeability , indicating potential central nervous system activity
- CYP inhibition , specifically as a substrate for CYP2D6, which may influence drug interactions.
Medicinal Chemistry
1'-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one has been investigated for its potential as a lead compound in the development of new pharmaceuticals. Its structural motifs are conducive to modifications that can enhance biological activity.
Case Study: Antidepressant Activity
Research has indicated that derivatives of spiro[4H-3,1-benzoxazine] compounds exhibit antidepressant-like effects in animal models. The introduction of the Boc (tert-butoxycarbonyl) protecting group may enhance the stability and bioavailability of these compounds, making them suitable candidates for further development.
Synthesis of Novel Compounds
The compound serves as a versatile intermediate in the synthesis of various biologically active molecules. Its unique spirocyclic structure allows for diverse modifications, facilitating the creation of libraries of compounds for high-throughput screening.
Synthetic Pathways
- Amine Coupling Reactions : The Boc group can be easily removed to expose an amine functionality for further coupling with various electrophiles.
- Cyclization Reactions : The spiro structure can be utilized to create more complex cyclic systems through cyclization reactions.
Neuropharmacology
Due to its ability to cross the blood-brain barrier and its interaction with neurotransmitter systems, this compound is being explored for applications in treating neurological disorders such as depression and anxiety.
Anticancer Research
Preliminary studies suggest that derivatives may exhibit cytotoxic effects against certain cancer cell lines. The mechanism may involve modulation of apoptotic pathways or interference with cellular signaling.
作用机制
The mechanism of action of 1’-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one is primarily related to its ability to interact with biological targets through its functional groups. The Boc group can be removed to reveal a free amine, which can then form hydrogen bonds or ionic interactions with proteins or enzymes. The spirocyclic structure provides rigidity, which can enhance binding affinity and specificity .
相似化合物的比较
1’-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one can be compared with other spirocyclic compounds, such as:
6-chlorospiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one: Lacks the Boc protecting group, making it more reactive.
6-fluorospiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one: Contains a fluorine atom instead of chlorine, which can alter its reactivity and biological activity.
Spiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one: The parent compound without any halogen substitution, offering different chemical properties
生物活性
1'-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the spirocyclic system that combines benzoxazine and piperidine moieties. Its molecular formula is with a molecular weight of approximately 252.7 g/mol. The presence of the Boc (tert-butyloxycarbonyl) group enhances its stability and solubility in organic solvents.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including cyclization processes. The detailed synthetic pathway has been documented in various studies, emphasizing the importance of optimizing reaction conditions to improve yield and purity.
Antitumor Activity
Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. For instance, it demonstrated significant activity against COLO201 human colorectal adenocarcinoma and MDA-MB-231 breast cancer cell lines.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
COLO201 | <30 | Induces G2/M phase arrest |
MDA-MB-231 | <30 | Blocks DNA synthesis |
The compound's mechanism appears to involve cell cycle arrest and apoptosis induction, making it a promising candidate for further development as an anticancer agent .
Antiviral Activity
In addition to its antitumor effects, preliminary investigations suggest that derivatives of this compound may exhibit antiviral properties. Specifically, related benzoxazine derivatives have shown activity against herpes simplex virus type 1 (HSV-1) , indicating a potential for broader antiviral applications .
Structure-Activity Relationship (SAR)
The SAR studies conducted on similar compounds reveal that modifications to the benzoxazine and piperidine structures can significantly influence biological activity. For example:
- Chlorination at position 6 enhances cytotoxicity.
- Alterations in the Boc group affect solubility and stability.
These findings underscore the importance of structural modifications in optimizing therapeutic efficacy .
Case Studies
Case Study 1: Cytotoxicity Evaluation
A comprehensive study evaluated the cytotoxic effects of various benzoxazine derivatives including this compound using the MTT assay. The results indicated a dose-dependent response with significant cell death observed at concentrations above 30 µM across multiple tumor cell lines.
Case Study 2: Molecular Docking Studies
Molecular docking simulations have been conducted to predict the binding affinity of this compound to key targets involved in cancer progression. These studies suggest that the compound interacts favorably with protein targets associated with cell cycle regulation .
常见问题
Q. Basic: What synthetic methodologies are recommended for preparing 1'-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves a multi-step process:
Core Formation : Condensation of dilithiated (tert-butoxycarbonyl)aniline with Boc-protected piperidinone to form the spirocyclic backbone .
Deprotection : Acidic removal of the Boc group to generate a reactive secondary amine intermediate .
Functionalization : Alkylation or epoxy ring-opening reactions to introduce substituents at the 4'-position .
Optimization Strategies :
- Temperature Control : Lower temperatures (0–5°C) during lithiation steps minimize side reactions.
- Catalysis : Use of BF₃·Et₂O in cyclization steps improves regioselectivity .
- Purification : Column chromatography with ethyl acetate/hexane (3:7) achieves >95% purity .
Table 1: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Core Formation | t-BuLi, THF, −78°C | 65–70 | |
Deprotection | HCl/dioxane, RT | 85–90 | |
Chlorination | POCl₃, DMF, 80°C | 75 |
Q. Advanced: How can stereochemical challenges in spirocyclic derivatives be resolved during synthesis?
Answer:
Stereochemical control is critical due to the spiro center and substituent orientation:
- Chiral Auxiliaries : Use of enantiopure Boc-protected intermediates to direct stereochemistry .
- Crystallographic Analysis : Single-crystal X-ray diffraction (via SHELXL) confirms absolute configuration .
- Chromatographic Separation : Chiral HPLC (e.g., Chiralpak AD-H column) resolves enantiomers with >99% ee .
Case Study : Clark et al. (1983) isolated the dl-erythro diastereomer of a related compound via fractional crystallization, achieving 92% diastereomeric excess .
Q. Basic: Which in vivo models are suitable for evaluating the antihypertensive activity of this compound?
Answer:
- Spontaneously Hypertensive Rats (SHR) : Gold standard for primary screening due to genetic hypertension mimicry. Dose-response curves (1–10 mg/kg, oral) are monitored via tail-cuff plethysmography .
- Normotensive Rats : Controls for baseline cardiovascular effects.
- Telemetry Systems : Implanted devices enable continuous blood pressure monitoring in conscious animals .
Key Metrics :
- ΔSBP (Systolic BP Reduction) : ≥20 mmHg at 6 hours post-dose indicates efficacy .
- Plasma Half-Life : LC-MS/MS quantifies pharmacokinetics to guide dosing intervals .
Q. Advanced: How can researchers differentiate central vs. peripheral mechanisms of action in antihypertensive spiro compounds?
Answer:
Methodological Approaches :
Cannulation Studies : Intracerebroventricular (ICV) administration in SHRs tests direct CNS activity. A 10-fold lower effective dose (vs. oral) suggests central action .
Receptor Profiling : Radioligand binding assays (e.g., α₂-adrenergic, angiotensin II receptors) identify primary targets .
Peripheral Blockade : Co-administration with atropine or hexamethonium isolates vascular vs. neural contributions .
Example : Clark et al. (1983) demonstrated dual mechanisms for a related compound: central α₂ agonism and peripheral vasodilation via NO release .
Q. Basic: Which spectroscopic techniques are essential for structural confirmation?
Answer:
- ¹H/¹³C NMR : Key signals include the spiro piperidine CH₂ (δ 3.4–4.1 ppm) and oxazine carbonyl (δ 168–170 ppm) .
- HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₉H₂₄ClN₃O₃: 402.1452) .
- IR Spectroscopy : Stretching vibrations for Boc C=O (~1700 cm⁻¹) and oxazine C-O (1250 cm⁻¹) .
Table 2: Representative NMR Data
Proton Environment | δ (ppm) | Multiplicity |
---|---|---|
Spiro CH₂ | 3.8–4.1 | m |
Aromatic H-6 (Cl-substituted) | 7.2–7.4 | d (J = 8.5 Hz) |
Boc tert-butyl | 1.4 | s |
Q. Advanced: How do molecular docking studies enhance understanding of receptor interactions?
Answer:
- Target Selection : Prioritize receptors linked to hypertension (e.g., angiotensin-converting enzyme, α₂-adrenergic receptors) .
- Software : AutoDock Vina or Schrödinger Suite for binding affinity calculations.
- Validation : Co-crystallization with the receptor (where possible) confirms docking poses .
Case Study : A derivative showed −9.2 kcal/mol binding energy to α₂-adrenergic receptors, correlating with in vivo efficacy (R² = 0.88) .
Q. Data Contradiction: How should discrepancies in biological activity across derivatives be addressed?
Answer:
- SAR Analysis : Systematic variation of substituents (e.g., 4'-alkyl vs. aryl groups) identifies critical pharmacophores. Clark et al. (1983) found a 15-fold potency drop when replacing benzodioxan with phenyl .
- Meta-Analysis : Pool data from multiple studies to identify outliers. Use multivariate regression to account for variables like logP and PSA .
- Mechanistic Reassessment : Re-evaluate off-target effects via broad-panel receptor screening .
属性
IUPAC Name |
tert-butyl 6-chloro-2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O4/c1-16(2,3)24-15(22)20-8-6-17(7-9-20)12-10-11(18)4-5-13(12)19-14(21)23-17/h4-5,10H,6-9H2,1-3H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBJFEDABMATJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)Cl)NC(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30519231 | |
Record name | tert-Butyl 6-chloro-2-oxo-1,2-dihydro-1'H-spiro[3,1-benzoxazine-4,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30519231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332187-61-8 | |
Record name | tert-Butyl 6-chloro-2-oxo-1,2-dihydro-1'H-spiro[3,1-benzoxazine-4,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30519231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。